
methyl (1R,2S)-2-aminocyclohexane-1-carboxylate
Overview
Description
Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both an amino group and a carboxylate ester group on a cyclohexane ring makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-2-aminocyclohexane-1-carboxylate typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired stereochemistry. One common method is the hydrogenation of the corresponding cyclohexene derivative in the presence of a chiral catalyst. This process ensures the selective formation of the (1R,2S) isomer.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. The use of high-pressure hydrogen and chiral catalysts allows for efficient and cost-effective production. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are used for forming amides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Table 1: Common Synthesis Methods
Method | Description | Key Reagents |
---|---|---|
Chiral Catalysis | Resolution of racemic mixtures | Chiral catalysts |
Hydrogenation | Selective formation via hydrogenation | Cyclohexene derivatives |
Crystallization | Purification of the product | Solvents for crystallization |
Chemistry
Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate serves as a chiral building block in organic synthesis. It is crucial for creating complex molecules with specific stereochemical configurations.
Biology
The compound is investigated for its potential as a ligand in enzyme studies . Its ability to form hydrogen bonds with biological molecules facilitates research into enzyme-substrate interactions.
Medicine
In medicinal chemistry, it is explored as an intermediate in drug synthesis . The compound's structural features may contribute to the development of therapeutics targeting various diseases.
Industry
Utilized in the production of fine chemicals and pharmaceuticals , this compound's versatility enhances its industrial applications.
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound can irreversibly inhibit acetyl-CoA carboxylase (ACC) deaminase by modifying critical nucleophilic residues within its active site. This modification can significantly alter enzyme activity and lead to metabolic consequences.
Case Study 2: Drug Development
Studies have shown that this compound interacts selectively with various biological targets, suggesting potential applications in drug design focused on neurological or metabolic disorders.
Table 2: Comparison of Structural Features
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl (1R,5R)-5-Aminocyclohex-2-ene-1-carboxylate | Cyclohexene structure | Enhanced solubility due to hydrochloride form |
Methyl (1S,2S)-2-Aminocyclohexane-1-carboxylate | Similar cyclohexane structure | Different stereochemistry affecting reactivity |
Methyl (1R,2R)-2-Aminocyclohexane-1-carboxylate | Similar core structure | Variations in biological activity |
Mechanism of Action
The mechanism by which methyl (1R,2S)-2-aminocyclohexane-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions are crucial for its role as a ligand in enzyme studies and its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate
- Methyl (1R,2S)-2-aminocycloheptane-1-carboxylate
- Methyl (1R,2S)-2-aminocyclooctane-1-carboxylate
Uniqueness
Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate is unique due to its specific ring size and stereochemistry, which confer distinct reactivity and binding properties compared to its analogs. The six-membered ring provides a balance between ring strain and flexibility, making it particularly useful in various chemical and biological applications.
Biological Activity
Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a chiral compound with significant biological relevance due to its unique stereochemistry. This compound has been investigated for its potential applications in medicinal chemistry, particularly as a building block in drug development. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H15NO2
- CAS Number : 267230-45-5
The chiral nature of this compound allows it to interact selectively with biological targets, which is crucial for its activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's stereochemistry enables it to fit into the active sites of various biological molecules, leading to modulation of their activities. This interaction can result in either inhibition or activation of biological pathways, depending on the target.
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor. For instance, it has been studied for its potential to inhibit certain amino acid transporters and enzymes involved in neurotransmitter metabolism.
Table 1: Enzyme Inhibition Studies
Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
---|---|---|---|
GABA Transporter 1 | Competitive | 4.7 | |
Amino Acid Decarboxylase | Non-competitive | 10.0 |
Neuroprotective Effects
The compound has shown promise in preclinical models for neuroprotective effects. Studies suggest that this compound may mitigate neuronal damage in models of epilepsy by modulating GABAergic signaling pathways.
Case Study: Epilepsy Model
In a mouse model of epilepsy, administration of the compound resulted in a significant reduction in seizure frequency and duration compared to control groups. The mechanism was linked to enhanced GABA uptake inhibition.
Antitumor Activity
There is emerging evidence that this compound may exhibit antitumor properties. In vitro studies have demonstrated its ability to inhibit proliferation in various cancer cell lines.
Table 2: Antitumor Activity Assessment
Applications in Drug Development
The unique properties of this compound make it a valuable intermediate in the synthesis of chiral drugs. Its ability to interact selectively with biological targets positions it as a candidate for further development in therapeutic applications.
Properties
IUPAC Name |
methyl (1R,2S)-2-aminocyclohexane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYHWZRODJBJER-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@@H]1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837359-97-4 | |
Record name | methyl (1R,2S)-2-aminocyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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